Cas no 2248399-84-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate is a specialized organic compound featuring a phthalimide core linked to a 2,4-diphenylbutanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of pharmaceuticals or functional materials. The presence of both aromatic and ester functionalities enhances its utility in coupling reactions or as a building block for complex molecular architectures. Its stability under standard conditions ensures ease of handling, while the distinct substitution pattern offers selectivity in chemical transformations. Researchers may leverage this compound for its potential in designing bioactive molecules or advanced polymeric systems.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate structure
2248399-84-8 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
CAS No:2248399-84-8
MF:C24H19NO4
Molecular Weight:385.411966562271
CID:6240948
PubChem ID:165727462

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate 化学的及び物理的性質

名前と識別子

    • 2248399-84-8
    • EN300-6523903
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
    • インチ: 1S/C24H19NO4/c26-22-20-13-7-8-14-21(20)23(27)25(22)29-24(28)19(18-11-5-2-6-12-18)16-15-17-9-3-1-4-10-17/h1-14,19H,15-16H2
    • InChIKey: ICLWRJHQPYSHJT-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC=CC=1)CCC1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 385.13140809g/mol
  • 同位素质量: 385.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 582
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6523903-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
0.05g
$647.0 2025-03-13
Enamine
EN300-6523903-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
0.1g
$678.0 2025-03-13
Enamine
EN300-6523903-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
0.25g
$708.0 2025-03-13
Enamine
EN300-6523903-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
2.5g
$1509.0 2025-03-13
Enamine
EN300-6523903-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
10.0g
$3315.0 2025-03-13
Enamine
EN300-6523903-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
1.0g
$770.0 2025-03-13
Enamine
EN300-6523903-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
0.5g
$739.0 2025-03-13
Enamine
EN300-6523903-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate
2248399-84-8 95.0%
5.0g
$2235.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoateに関する追加情報

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate (CAS No. 2248399-84-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate (CAS No. 2248399-84-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining an isoindole-1,3-dione core with a 2,4-diphenylbutanoate ester group, making it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug delivery systems, polymer chemistry, and as a precursor for photoactive compounds.

In recent years, the demand for high-performance organic intermediates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate has surged due to advancements in targeted therapeutics and smart materials. Its structural attributes enable controlled release mechanisms, a hot topic in nanomedicine and sustainable chemistry. For instance, the diphenylbutanoate moiety enhances lipophilicity, which is critical for improving bioavailability in drug formulations—a key focus area for researchers addressing challenges in oral drug absorption.

The compound’s CAS No. 2248399-84-8 is frequently searched in academic databases and patent filings, reflecting its relevance in intellectual property and R&D sectors. Its synthesis often involves esterification and protection-deprotection strategies, which align with current trends in green chemistry and atom-efficient reactions. Laboratories optimizing these protocols emphasize reducing hazardous byproducts, resonating with the global push toward eco-friendly synthesis.

Another emerging application of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate lies in optoelectronic materials. Its conjugated system and aromatic groups make it a candidate for organic semiconductors and light-emitting diodes (OLEDs), areas experiencing exponential growth due to demands for flexible electronics. This ties into broader discussions about renewable energy technologies and circular economy principles, where such compounds reduce reliance on rare-earth elements.

From a regulatory perspective, the compound’s non-hazardous profile (as per available safety data) positions it favorably for industrial scaling. This contrasts with many traditional intermediates flagged for environmental persistence or toxicity, making it a subject of interest in regulatory science forums. Analytical techniques like HPLC and NMR are routinely employed to validate its purity, a critical factor for GMP compliance in pharmaceutical manufacturing.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate (CAS No. 2248399-84-8) exemplifies innovation at the intersection of chemistry and technology. Its multifaceted applications—from biocompatible polymers to energy-efficient devices—underscore its value in addressing contemporary scientific and industrial challenges. As research continues, this compound is poised to play a pivotal role in shaping next-generation solutions across diverse fields.

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